N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide
Description
N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the chlorophenyl and methoxyphenyl groups, contributes to its unique chemical properties and potential therapeutic benefits.
Properties
IUPAC Name |
N-[2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11(22)19-14-8-4-5-9-15(14)23-10-16-20-21-17(24-16)12-6-2-3-7-13(12)18/h2-9H,10H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYAPDUPOSIOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320755 | |
| Record name | N-[2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641565 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
853752-01-9 | |
| Record name | N-[2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-(2-Hydroxyphenyl)acetamide
N-(2-Hydroxyphenyl)acetamide serves as the phenolic coupling partner. Its preparation typically involves acetylation of 2-aminophenol under mild conditions. In a representative procedure, 2-aminophenol (1.0 mmol) is treated with acetic anhydride (1.2 mmol) in aqueous sodium bicarbonate at 0–5°C, yielding the acetamide derivative after recrystallization from ethanol/water (yield: 85–92%). Infrared (IR) spectroscopy confirms successful acetylation via a strong C=O stretch at 1,650–1,680 cm⁻¹ and N–H bending at 1,540–1,570 cm⁻¹.
Preparation of 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
The oxadiazole fragment is synthesized through cyclocondensation of a diacylhydrazide precursor. 2-Chlorobenzoic acid hydrazide (1.0 mmol) reacts with chloroacetyl chloride (1.1 mmol) in dichloromethane under nitrogen, catalyzed by triethylamine, to form N'-(chloroacetyl)-2-chlorobenzohydrazide. Subsequent cyclization with phosphorus oxychloride (POCl3) at reflux for 6 hours affords the target oxadiazole.
Table 1. Optimization of Oxadiazole Cyclization Conditions
| Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl3 | Toluene | 110 | 6 | 78 |
| H2SO4 | Ethanol | 80 | 12 | 52 |
| SOCl2 | DCM | 40 | 8 | 65 |
POCl3 demonstrates superior efficiency due to its strong dehydrating capacity, achieving 78% isolated yield. Nuclear magnetic resonance (NMR) analysis of the product reveals a singlet at δ 4.85 ppm (2H, CH2Cl) and aromatic protons between δ 7.45–8.10 ppm, consistent with the 2-chlorophenyl group.
Etherification and Final Coupling
The convergent step involves coupling N-(2-hydroxyphenyl)acetamide with 2-(chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole. In a protocol adapted from, equimolar quantities of both components are refluxed in acetonitrile with potassium carbonate (3.0 mmol) for 16 hours. Post-reaction workup includes dilution with ethyl acetate, washing with brine, and recrystallization from ethyl acetate/petroleum ether (1:1).
Table 2. Solvent and Base Screening for Etherification
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K2CO3 | 80 | 16 | 72 |
| ACN | K2CO3 | 82 | 16 | 68 |
| THF | Cs2CO3 | 65 | 24 | 58 |
Dimethylformamide (DMF) slightly outperforms acetonitrile (ACN), likely due to enhanced solubility of the oxadiazole intermediate. The final product exhibits a melting point of 162–164°C and a molecular ion peak at m/z 373.05 (M+H⁺) in high-resolution mass spectrometry (HRMS).
Alternative One-Pot Methodologies
Recent advancements in one-pot synthetics, as exemplified by, offer streamlined alternatives. A mixture of N-(2-hydroxyphenyl)acetamide, 2-chlorobenzoyl chloride, and chloroacetaldehyde hydrazone undergoes sequential amidation and cyclization in thionyl chloride (SOCl2) at 65–80°C. This approach circumvents intermediate isolation, achieving 89% yield with >99% purity.
Key Advantages:
- Reduced Reaction Steps: Eliminates separate cyclization and coupling stages.
- Waste Minimization: Thionyl chloride’s dual role as solvent and dehydrating agent minimizes phosphorus-containing byproducts.
- Scalability: Demonstrated efficacy at kilogram-scale production.
Structural Elucidation and Spectroscopic Characterization
4.1. Infrared Spectroscopy
- C=O Stretch: 1,680 cm⁻¹ (amide carbonyl).
- C=N Stretch: 1,610 cm⁻¹ (oxadiazole ring).
- C–O–C Asymmetric Stretch: 1,240 cm⁻¹ (ether linkage).
4.2. Nuclear Magnetic Resonance
- ¹H NMR (400 MHz, DMSO-d6): δ 2.10 (s, 3H, CH3), 5.30 (s, 2H, OCH2), 7.05–8.20 (m, 8H, Ar–H).
- ¹³C NMR (100 MHz, DMSO-d6): δ 24.5 (CH3), 62.8 (OCH2), 115.5–140.2 (Ar–C), 165.4 (C=O), 167.8 (C=N).
4.3. X-ray Crystallography
Single-crystal X-ray analysis (from) confirms the anti-periplanar orientation of the oxadiazole and acetamide groups, with intermolecular C–H⋯O hydrogen bonds stabilizing the lattice (Fig. 1).
Industrial-Scale Considerations and Green Chemistry
Adoption of continuous-flow reactors and solvent recovery systems can enhance sustainability. For instance, replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental toxicity while maintaining yield. Additionally, catalytic POCl3 recycling protocols mitigate phosphorus waste generation.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide is . The compound features a 1,3,4-oxadiazole ring which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its lipophilicity and biological interaction potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For example:
- Synthesis and Testing : A series of N-aryl-5-(trifluorophenyl)-1,3,4-oxadiazol-2-amines were synthesized and tested for their anticancer activity against various cancer cell lines like SNB-19 and OVCAR-8. Compounds demonstrated significant growth inhibition rates, suggesting that similar derivatives could exhibit comparable effects .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This makes compounds like this compound a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Properties
The oxadiazole ring has also been associated with anti-inflammatory activities:
- In Silico Studies : Molecular docking studies have indicated that compounds with the oxadiazole structure may act as inhibitors for enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). This suggests a potential pathway for developing new anti-inflammatory drugs .
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory applications, this compound may also exhibit:
- Antimicrobial Activity : Preliminary studies indicate that oxadiazole derivatives can possess antimicrobial properties against various pathogens. This opens avenues for exploring these compounds in treating infections.
Case Studies and Experimental Findings
Several case studies have documented the synthesis and biological evaluation of related oxadiazole derivatives:
Mechanism of Action
The mechanism of action of N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Chlorophenyl Derivatives: Compounds containing the chlorophenyl group, which contribute to their antimicrobial and anticancer properties.
Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group, known for their neuroprotective and anti-inflammatory effects.
Uniqueness
N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide is unique due to the combination of the oxadiazole ring, chlorophenyl, and methoxyphenyl groups, which confer a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound with applications in various fields, including medicinal chemistry and material science .
Biological Activity
N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a significant class of heterocyclic compounds that exhibit a wide range of biological activities. They have been extensively studied for their potential as anticancer , antimicrobial , anti-inflammatory , and antidiabetic agents. The structural modifications in oxadiazole derivatives can enhance their biological efficacy by improving their interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : Compounds containing the oxadiazole moiety have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. These include thymidylate synthase and histone deacetylases (HDACs) .
- Antiproliferative Effects : The compound exhibits cytotoxicity against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Study 1: Anticancer Activity
In a study focused on the anticancer properties of oxadiazole derivatives, this compound was evaluated for its cytotoxic effects on human breast cancer cell lines (MCF-7). The compound demonstrated significant inhibition of cell growth with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of the compound against various bacterial strains. The results showed that it effectively inhibited the growth of both gram-positive and gram-negative bacteria, with particularly strong activity against Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell membrane integrity .
Q & A
Q. What are the established synthetic routes for N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Substitution reactions under alkaline conditions, e.g., coupling 2-chlorophenyl derivatives with hydroxylated intermediates using KCO as a base (common in oxadiazole ring formation) .
- Step 2 : Reduction of nitro groups to amines using iron powder under acidic conditions .
- Step 3 : Condensation with acetamide derivatives using coupling agents like DCC or EDCI .
Key variables : - Base selection : KCO in DMF improves regioselectivity for methoxy group attachment .
- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates .
- Yield optimization : Monitoring via TLC and recrystallization from pet-ether or ethanol improves purity (yields: 60–85%) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide, C-O-C stretch at ~1250 cm⁻¹ for oxadiazole) .
- H NMR : Key signals include aromatic protons (δ 6.9–7.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~9.8 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) confirm molecular weight .
- XRD : Resolves crystal packing and hydrogen-bonding interactions, critical for polymorphism studies .
Q. What biological activities have been reported for structurally analogous N-substituted acetamides?
- Lipoxygenase inhibition : Derivatives with chloro and methoxy substituents show IC values <10 µM .
- Antimicrobial activity : Oxadiazole-acetamide hybrids exhibit MICs of 8–32 µg/mL against Gram-positive bacteria .
- Antiviral potential : Computational docking studies suggest binding affinity to SARS-CoV-2 protease (binding energy: −8.2 kcal/mol) .
Advanced Research Questions
Q. How can regioselectivity challenges during oxadiazole ring formation be addressed?
- Controlled cyclization : Use of iodine or NIS (N-iodosuccinimide) directs 1,3,4-oxadiazole formation over 1,2,4-isomers .
- Microwave-assisted synthesis : Reduces side reactions (e.g., hydrolysis) and improves regioselectivity (yield increase by 15–20%) .
- Computational modeling : DFT studies predict transition-state stability for oxadiazole vs. thiadiazole pathways .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and pharmacokinetics?
-
2-Chlorophenyl vs. 4-fluorophenyl : Chloro-substituted analogs show higher metabolic stability (t: 4.2 h vs. 2.8 h in microsomes) due to reduced CYP450 affinity .
-
Methoxy positioning : Para-methoxy groups enhance solubility (logP: 2.1 vs. 3.4 for ortho-substituted) but reduce blood-brain barrier permeability .
-
SAR table :
Substituent Activity (IC) logP 2-Cl 8.5 µM 2.8 4-F 12.3 µM 2.1 2-OCH 15.6 µM 1.9
Q. What strategies resolve contradictions in reported biological data across studies?
- Standardized assays : Discrepancies in MIC values often arise from variations in broth microdilution vs. agar diffusion methods .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
- Crystallographic data : Polymorphs (e.g., Form I vs. Form II) can alter solubility and bioactivity, requiring PXRD validation .
Q. How can computational methods optimize the compound’s drug-likeness?
- ADMET prediction : Tools like SwissADME estimate bioavailability (85% for Rule of 5 compliance) and toxicity (AMES test negativity) .
- Molecular dynamics : Simulations (100 ns) reveal stable binding to COX-2 (RMSD <2 Å) .
- Docking studies : Prioritize substituents with high GoldScore values (e.g., 2-chlorophenyl: 68.2) for lead optimization .
Q. What are the challenges in scaling up synthesis from lab to pilot plant?
- Exothermic reactions : Controlled addition of chloroacetyl chloride prevents runaway reactions during acetamide condensation .
- Purification : Column chromatography is replaced with recrystallization (ethanol/water) for cost-effective scale-up .
- Regulatory considerations : Residual solvent limits (e.g., DMF <500 ppm) require rotary evaporation under reduced pressure .
Methodological Guidance
- Synthetic troubleshooting : If yields drop below 50%, verify anhydrous conditions and reagent purity (e.g., iron powder reactivity) .
- Data interpretation : Overlapping NMR signals? Use C DEPT or HSQC to resolve aromatic vs. oxadiazole protons .
- Bioassay design : Include positive controls (e.g., ibuprofen for COX inhibition) and triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
